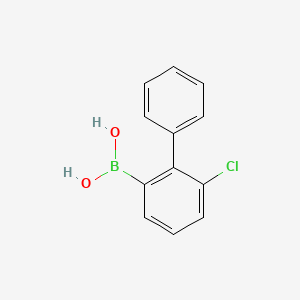
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine typically involves the reaction of cyclooctyl hydrazine with methyl acetoacetate under controlled conditions. The reaction is carried out in an ethanol solution at low temperatures (0°C) to ensure the stability of the intermediate products . The mixture is then gradually warmed to room temperature and stirred for several hours to complete the reaction. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis methods, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can result in various pharmacological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: Similar structure but lacks the cyclooctyl group.
3-Cyclooctyl-1H-pyrazol-5-amine: Similar structure but lacks the methyl group.
Uniqueness
3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine is unique due to the presence of both the cyclooctyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
5-cyclooctyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-15-12(13)9-11(14-15)10-7-5-3-2-4-6-8-10/h9-10H,2-8,13H2,1H3 |
Clé InChI |
DCCPAFJQXVGJAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2CCCCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




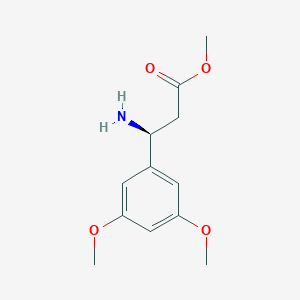
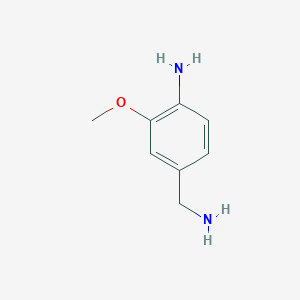
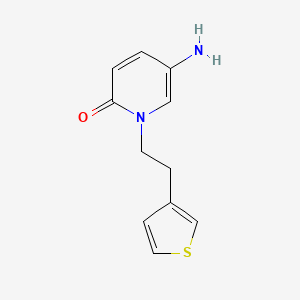

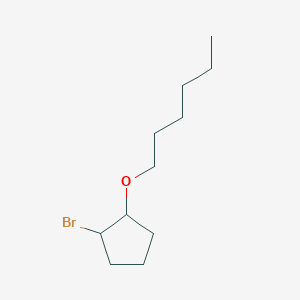
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
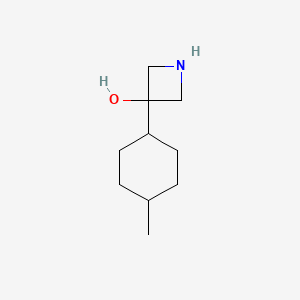
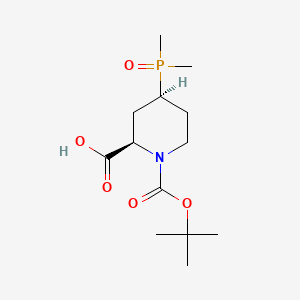
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
